2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide
CAS No.: 952183-15-2
Cat. No.: VC4058788
Molecular Formula: C11H11ClN4O2
Molecular Weight: 266.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952183-15-2 |
|---|---|
| Molecular Formula | C11H11ClN4O2 |
| Molecular Weight | 266.68 g/mol |
| IUPAC Name | 2-chloro-N-(2-hydroxyethyl)-4-(1,2,4-triazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C11H11ClN4O2/c12-10-5-8(16-7-13-6-15-16)1-2-9(10)11(18)14-3-4-17/h1-2,5-7,17H,3-4H2,(H,14,18) |
| Standard InChI Key | QQLRNRLGUAKRQO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO |
| Canonical SMILES | C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzamide core (C₆H₅CONH–) substituted at the 2-position with chlorine, the 4-position with a 1,2,4-triazol-1-yl group, and the amide nitrogen with a 2-hydroxyethyl chain. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloro-N-(2-hydroxyethyl)-4-(1,2,4-triazol-1-yl)benzamide | |
| Canonical SMILES | C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO | |
| InChI Key | QQLRNRLGUAKRQO-UHFFFAOYSA-N | |
| PubChem CID | 24213777 |
The triazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the hydroxyethyl group enhances solubility in polar solvents .
Synthesis and Manufacturing
Synthetic Routes
Although explicit protocols for this compound are proprietary, its synthesis likely involves sequential functionalization of 2-chloro-4-nitrobenzoic acid:
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Amide Formation: Reaction of 2-chloro-4-nitrobenzoyl chloride with 2-aminoethanol to yield N-(2-hydroxyethyl)-2-chloro-4-nitrobenzamide.
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Nitro Reduction: Catalytic hydrogenation or chemical reduction to generate the 4-aminobenzamide intermediate.
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Triazole Incorporation: Diazotization followed by cyclocondensation with nitriles or amidines to install the 1,2,4-triazole ring .
Microwave-assisted synthesis, as demonstrated for related triazole derivatives, could improve reaction efficiency and yields .
Purification and Analysis
Purification typically involves recrystallization from ethanol/water mixtures, yielding a solid with a melting point of 140–142°C . High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is recommended for purity assessment.
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 266.68 g/mol | |
| Melting Point | 140–142°C | |
| Solubility | DMSO >50 mg/mL; water <1 mg/mL | Estimated |
| LogP (Octanol-Water) | 1.2–1.5 | Predicted |
The hydroxyethyl group confers moderate hydrophilicity (clogP ≈1.3), balancing the hydrophobic triazole and benzamide moieties. Thermal gravimetric analysis (TGA) of analogous compounds shows decomposition above 200°C .
| Parameter | Specification | Source |
|---|---|---|
| Hazard Classification | Xi (Irritant) | |
| Recommended PPE | Gloves, goggles, lab coat | |
| Disposal | Incineration at >1000°C |
No acute toxicity data are available, but structural analogs show LD₅₀ >500 mg/kg in rodent studies. Environmental persistence is expected to be low due to hydrolytic instability at extreme pH .
Comparative Analysis with Analogues
The 1,2,4-triazole variant exhibits superior thermal stability and broader hydrogen-bonding capacity compared to imidazole/pyrazole analogues .
Future Research Directions
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